Tead-IN-3
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Overview
Description
Tead-IN-3 is a potent inhibitor of the TEAD transcription factor, which plays a crucial role in the Hippo signaling pathway. This pathway is essential for regulating cell proliferation, apoptosis, and maintaining tissue homeostasis. Dysregulation of the Hippo pathway is often implicated in various cancers, making TEAD inhibitors like this compound valuable for cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tead-IN-3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific publications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tead-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Tead-IN-3 has a wide range of scientific research applications, including:
Cancer Research: As a TEAD inhibitor, this compound is used to study the role of the Hippo pathway in cancer development and progression.
Cell Biology: This compound is used to investigate the regulation of cell proliferation, apoptosis, and tissue homeostasis by the Hippo pathway.
Drug Development: The compound is valuable in the development of new drugs targeting the Hippo pathway for various diseases, including cancer.
Biochemical Studies: This compound is used to study the interactions between TEAD transcription factors and their co-regulators, providing insights into the molecular mechanisms of gene regulation.
Mechanism of Action
Tead-IN-3 exerts its effects by inhibiting the activity of TEAD transcription factors. It disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, which are crucial for the transcriptional activity of the Hippo pathway. By inhibiting this interaction, this compound prevents the transcription of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
IAG933: Another TEAD inhibitor that targets the interaction between TEAD and YAP/TAZ.
Small Molecule Inhibitors of TEAD Auto-palmitoylation: These compounds inhibit TEAD by blocking its auto-palmitoylation, a post-translational modification essential for its activity.
Uniqueness of Tead-IN-3
This compound is unique due to its potent and irreversible inhibition of TEAD transcription factors. It effectively disrupts the TEAD-YAP/TAZ interaction, making it a valuable tool for studying the Hippo pathway and developing new cancer therapies .
Properties
Molecular Formula |
C22H20F3N5O2 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(3R,4R)-3-(4-pyridin-3-yltriazol-1-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H20F3N5O2/c1-2-21(31)29-12-19(30-11-18(27-28-30)16-4-3-9-26-10-16)20(13-29)32-14-15-5-7-17(8-6-15)22(23,24)25/h2-11,19-20H,1,12-14H2/t19-,20-/m1/s1 |
InChI Key |
AZGCPBIUNCLWPF-WOJBJXKFSA-N |
Isomeric SMILES |
C=CC(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |
Canonical SMILES |
C=CC(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.